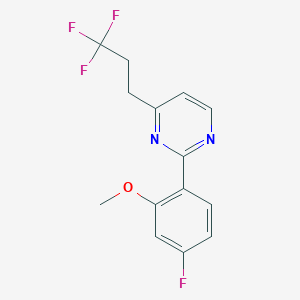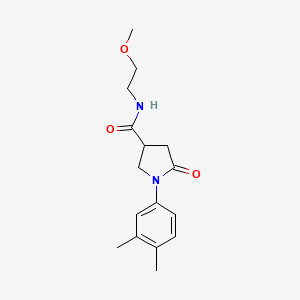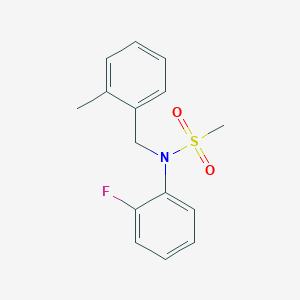![molecular formula C17H24N4O4 B5297870 N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide, also known as MBO-PMTA, is a small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins. PRMT5 is involved in a variety of cellular processes, including gene expression, RNA splicing, and DNA damage response. MBO-PMTA has been shown to inhibit PRMT5 activity in vitro and in vivo, making it a potential tool for studying the role of PRMT5 in these processes.
Mecanismo De Acción
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide inhibits PRMT5 activity by binding to the substrate-binding site of PRMT5. This prevents the binding of the substrate and subsequent methylation of arginine residues on histones and other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide are primarily related to its inhibition of PRMT5 activity. This can lead to alterations in gene expression, RNA splicing, and DNA damage response. Inhibition of PRMT5 activity has also been shown to have anti-tumor effects in preclinical models, making N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide a potential therapeutic agent for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide in lab experiments is its specificity for PRMT5. This allows for the selective inhibition of PRMT5 activity without affecting other arginine methyltransferases. However, one limitation of using N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide is its relatively low potency compared to other PRMT5 inhibitors. This can make it difficult to achieve complete inhibition of PRMT5 activity in some experiments.
Direcciones Futuras
There are several future directions for the use of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide in scientific research. One direction is the development of more potent PRMT5 inhibitors based on the structure of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide. Another direction is the investigation of the role of PRMT5 in other cellular processes, such as chromatin remodeling and protein translation. Finally, the therapeutic potential of N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide and other PRMT5 inhibitors in cancer treatment should be further explored.
Métodos De Síntesis
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide can be synthesized using a multistep synthetic route starting from commercially available starting materials. The synthesis involves the coupling of N-Boc-beta-alanine with N-(tert-butoxycarbonyl)-L-lysine methyl ester, followed by deprotection and coupling with N-(2-methoxybenzyl)-3-oxo-2-piperazinecarboxylic acid. The final step involves deprotection of the tert-butoxycarbonyl group to yield N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide.
Aplicaciones Científicas De Investigación
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has been used in a variety of scientific research applications to study the role of PRMT5 in cellular processes. For example, N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has been used to investigate the role of PRMT5 in the DNA damage response, showing that inhibition of PRMT5 activity can sensitize cancer cells to DNA-damaging agents. N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide has also been used to study the role of PRMT5 in RNA splicing, showing that inhibition of PRMT5 activity can alter alternative splicing patterns.
Propiedades
IUPAC Name |
3-[[2-[1-[(2-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-14-5-3-2-4-12(14)11-21-9-8-20-17(24)13(21)10-16(23)19-7-6-15(18)22/h2-5,13H,6-11H2,1H3,(H2,18,22)(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPFGRZTMUSGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5297796.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5297830.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)

![7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5297854.png)


![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N,N-dimethyl-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-1-phthalazinyl}benzamide](/img/structure/B5297872.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)
![2-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5297890.png)